N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is a chemical compound characterized by its thiazole ring and bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.
Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl ring is treated with bromine in the presence of a catalyst.
Amide Formation: The final step involves the formation of the amide bond between the thiazole ring and the 2-ethylbutanamide group, typically using coupling agents like carbodiimides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly at the bromine atom, can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bromine (Br2) in the presence of a catalyst is typically used for bromination reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: New compounds with different substituents at the bromine position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes or receptors that modulate biological processes.
Comparison with Similar Compounds
N-(4-bromophenyl)acetamide
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
N-(4-bromophenyl)thiazol-2-yl-3-(2-methylphenyl)-2-sulfanylprop-2-enamide
Uniqueness: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide stands out due to its unique combination of the thiazole ring and the 2-ethylbutanamide group, which may confer distinct biological and chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-3-10(4-2)14(19)18-15-17-13(9-20-15)11-5-7-12(16)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGGAQDWHOPZBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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